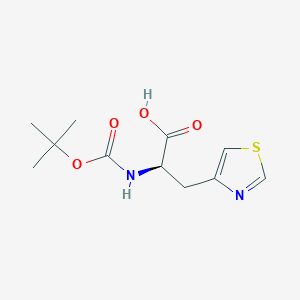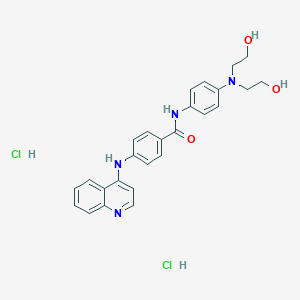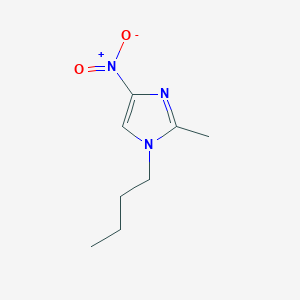
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is1S/C8H9ClN2O.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4H,1H3, (H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride is a powder that should be stored at room temperature . The boiling point of the compound is not specified .Applications De Recherche Scientifique
Environmental Impact and Fate of Parabens
Parabens, structurally related to the query compound through the presence of methoxy and chloro groups, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These compounds, mainly used as preservatives, have been found in wastewater, surface water, and sediments due to continuous introduction into the environment. Their biodegradability, interactions with free chlorine to form halogenated by-products, and the need for further toxicity studies highlight the environmental considerations of related chemical compounds (Haman et al., 2015).
Synthesis and Applications of Vanillin
Vanillin, another structurally related compound due to its methoxy group, illustrates the chemical synthesis processes relevant to the query compound. The synthesis of vanillin, an important chemical intermediate used in various industries, highlights the chemical routes and potential applications of structurally related compounds in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).
Potential for Bioactive Applications
Research on methoxychlor, an estrogenic compound with methoxy groups, provides insights into the biological activities that might be relevant for structurally related compounds like 3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride. Methoxychlor's metabolism to active forms and its effects on fertility, pregnancy, and development suggest potential areas of bioactivity research for related compounds (Cummings, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVZCZVIURXKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545225 | |
| Record name | 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzene-1-carboximidamide hydrochloride | |
CAS RN |
126007-98-5 | |
| Record name | 3-Chloro-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)









